(2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
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Overview
Description
(2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, a fluorophenyl group, and a butylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazine ring, followed by the introduction of the butylimino and fluorophenyl groups. Common reagents used in these reactions include butylamine, 4-fluoroaniline, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
- (2E)-3-butyl-2-(butylimino)-N-(4-bromophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
Uniqueness
(2E)-3-butyl-2-(butylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its chloro- or bromo-substituted analogs.
Properties
Molecular Formula |
C19H24FN3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-butyl-2-butylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C19H24FN3O2S/c1-3-5-11-21-19-23(12-6-4-2)17(24)13-16(26-19)18(25)22-15-9-7-14(20)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,22,25) |
InChI Key |
HKLLUMFOTWKWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)F)CCCC |
Origin of Product |
United States |
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